molecular formula C11H16 B588675 N-Pentyl-D11-benzene CAS No. 156310-21-3

N-Pentyl-D11-benzene

Cat. No.: B588675
CAS No.: 156310-21-3
M. Wt: 159.316
InChI Key: PWATWSYOIIXYMA-JQIFVXKTSA-N
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Description

N-Pentyl-D11-benzene is an organic compound that belongs to the class of alkylbenzenes. It is a derivative of benzene, where a pentyl group (a five-carbon alkyl chain) is attached to the benzene ring. The molecular formula of this compound is C11H5D11, indicating the presence of deuterium atoms, which are isotopes of hydrogen . This compound is often used in research settings due to its unique properties and isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Pentyl-D11-benzene typically involves a Friedel-Crafts alkylation reaction. In this process, benzene reacts with a pentyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction conditions usually include anhydrous conditions and a controlled temperature to ensure the efficient formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Pentyl-D11-benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.

    Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with sulfur trioxide (SO3) or oleum, and halogenation with halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

    Reduction: Hydrogenation using hydrogen gas (H2) and a metal catalyst such as palladium on carbon (Pd/C).

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Substitution: Nitro, sulfonyl, or halogenated benzene derivatives.

    Reduction: Alkyl derivatives with reduced benzylic positions.

Mechanism of Action

The mechanism of action of N-Pentyl-D11-benzene involves its interaction with molecular targets through various chemical reactions. The benzene ring can undergo electrophilic aromatic substitution reactions, while the pentyl group can participate in oxidation and reduction reactions. The presence of deuterium atoms can influence the reaction kinetics and pathways, making it a valuable compound for studying isotope effects and reaction mechanisms .

Comparison with Similar Compounds

N-Pentyl-D11-benzene can be compared with other alkylbenzenes, such as:

    Toluene (Methylbenzene): Contains a methyl group attached to the benzene ring. It is more volatile and has different reactivity compared to this compound.

    Ethylbenzene: Contains an ethyl group attached to the benzene ring. It is used primarily in the production of styrene.

    Propylbenzene: Contains a propyl group attached to the benzene ring. It has similar reactivity but different physical properties compared to this compound.

    Butylbenzene: Contains a butyl group attached to the benzene ring. It is less commonly used but has similar chemical properties.

This compound is unique due to the presence of deuterium atoms, which makes it valuable for isotopic labeling studies and understanding isotope effects in chemical reactions .

Properties

IUPAC Name

1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16/c1-2-3-5-8-11-9-6-4-7-10-11/h4,6-7,9-10H,2-3,5,8H2,1H3/i1D3,2D2,3D2,5D2,8D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWATWSYOIIXYMA-JQIFVXKTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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